VH 101 phenol-alkylC6-amine dihydrochloride

PROTAC E3 Ligase VHL

The compound, also known as VH 101 phenol-alkylC6-amine dihydrochloride (CAS 2564467-16-7), is a functionalized von-Hippel-Lindau (VHL) E3 ubiquitin ligase ligand designed as a building block for proteolysis-targeting chimeras (PROTACs). It features a VHL-binding core (derived from VH032) conjugated via an alkylC6 linker to a terminal primary amine, which serves as a reactive handle for facile conjugation to target protein ligands.

Molecular Formula C32H48Cl2FN5O5S
Molecular Weight 704.7 g/mol
Cat. No. B15541536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH 101 phenol-alkylC6-amine dihydrochloride
Molecular FormulaC32H48Cl2FN5O5S
Molecular Weight704.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1
InChIKeyBKJRFJDVCDFVCY-SGROTYDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide dihydrochloride: Procurement Guide for VHL E3 Ligase Building Block for PROTAC Synthesis


The compound, also known as VH 101 phenol-alkylC6-amine dihydrochloride (CAS 2564467-16-7), is a functionalized von-Hippel-Lindau (VHL) E3 ubiquitin ligase ligand designed as a building block for proteolysis-targeting chimeras (PROTACs) . It features a VHL-binding core (derived from VH032) conjugated via an alkylC6 linker to a terminal primary amine, which serves as a reactive handle for facile conjugation to target protein ligands [1]. The molecule incorporates a distinct 1-fluorocyclopropanecarbonyl group in place of the more common acetamide moiety found in related VHL ligands [2]. It is supplied as a dihydrochloride salt with a molecular weight of 704.72 g/mol and is intended for laboratory research and development purposes .

VHL E3 ligase building block for PROTAC synthesis
C6-alkylamine handle for amide conjugation
1-fluorocyclopropanecarbonyl modification on VHL ligand core

Why (2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide dihydrochloride Cannot Be Interchanged with Other VHL-Based Linker Conjugates


Generic substitution of VHL-based E3 ligase ligand-linker conjugates is not feasible due to substantial differences in linker length, terminal functional group chemistry, and VHL ligand modifications, all of which critically influence the physicochemical properties, synthetic tractability, and ultimately the degradation efficiency of the resulting PROTAC [1]. Variations in the linker composition, such as alkyl chain length (e.g., C4 vs. C6) or terminal reactive group (e.g., amine vs. hydroxyl vs. carboxylic acid), dictate the possible conjugation strategies and the overall geometry and flexibility of the heterobifunctional degrader [2]. Furthermore, modifications to the VHL ligand itself, exemplified by the 1-fluorocyclopropanecarbonyl group in this compound versus the acetamide group in VH032 analogs, can alter the binary binding affinity for VHL and the stability of the ternary complex, directly impacting the potency and selectivity of the final PROTAC [3]. Therefore, substituting this specific building block with a seemingly similar analog, even one with an identical linker and terminal amine but a different VHL ligand, can lead to unpredictable and often suboptimal degradation outcomes, necessitating a precise, evidence-based selection for each PROTAC design campaign [4].

VHL ligand modification
1-fluorocyclopropanecarbonyl vs. acetamide may shift ternary complex cooperativity and degradation potency.
Linker length
C6 alkyl chain provides extended reach compared to C4; geometry may not transfer directly.
Terminal functional group
Primary amine enables amide coupling; hydroxyl or acid handles require different chemistry.

Quantitative Differentiation of (2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide dihydrochloride from Closest Analogs


Differentiation by VHL Ligand Modification: 1-Fluorocyclopropanecarbonyl vs. Acetamide

This compound features a 1-fluorocyclopropanecarbonyl group, whereas the closely related VH 032 phenol-alkylC6-amine analog contains an acetamide group . While direct comparative binding data for these specific ligand-linker conjugates is not publicly available, class-level inference from well-characterized VHL-recruiting PROTACs demonstrates that modifications to the VHL ligand's exit vector significantly impact ternary complex formation and degradation efficiency [1]. For instance, the VH101-based PROTAC VZ185 achieves DC50 values of 4 nM and 34 nM for BRD7 and BRD9, respectively, showcasing the potent degradation achievable with the VH101 scaffold [2]. The fluorine atom in the cyclopropane ring is known to influence metabolic stability and physicochemical properties, which can be critical for the development of in vivo-compatible degraders [3].

VHL Ligand Modification
Class-level inference
VH101 (1-fluorocyclopropanecarbonyl) vs VH032 (acetamide)
Supports VHL ligand SAR context
VZ185 (VH101-based) DC50 4–34 nM for BRD7/9 (class-level)
PROTAC E3 Ligase VHL Targeted Protein Degradation

Differentiation by Linker Length: C6-Alkyl vs. C4-Alkyl Chain

The compound incorporates a six-carbon (C6) alkyl linker between the VHL ligand and the terminal amine, contrasting with the shorter four-carbon (C4) linker found in VH 101 phenol-alkylC4-amine . The extended linker in this compound provides greater physical separation between the E3 ligase and target protein ligands, which can be crucial for achieving optimal ternary complex geometry and efficient ubiquitination, particularly for targets with deep or sterically hindered binding pockets [1]. Conversely, a shorter C4 linker may restrict conformational flexibility and limit the achievable reach between the two binding moieties, potentially leading to suboptimal degradation efficiency for certain target proteins [2].

Linker Length
Class-level inference
C6 linker (+2 methylene); MW 704.72 vs 676.67 g/mol
Extended reach for ternary complex formation
Direct functional comparison unavailable
PROTAC Linker E3 Ligase VHL Physicochemical Properties

Differentiation by Terminal Functional Group: Primary Amine vs. Hydroxyl or Carboxylic Acid Handles

This compound provides a terminal primary amine (-NH2) as the reactive handle, distinguishing it from other VH101-based building blocks such as VH 101 phenol (which features a terminal hydroxyl group) and VH 101 acid (which features a terminal carboxylic acid group) . The terminal amine enables straightforward conjugation to target protein ligands via robust amide bond formation using standard coupling reagents like HATU or EDC/HOBt [1]. In contrast, a hydroxyl handle requires activation or the use of alternative chemistries (e.g., Mitsunobu reaction), and a carboxylic acid handle necessitates a complementary amine on the target ligand [2]. The availability of the amine handle in this compound provides synthetic flexibility and can be a decisive factor in the selection of a building block for a specific synthetic route or when the target ligand's functional group compatibility is constrained.

Terminal Functional Group
Cross-study comparable
Primary amine (-NH₂) vs hydroxyl (-OH) / acid (-COOH)
Determines conjugation chemistry pathway
Amine enables robust amide coupling
PROTAC Conjugation Click Chemistry Amine Handle Building Block

Comparison of Molecular Weight and Salt Form with Closest Analogs

The compound is supplied as a dihydrochloride salt with a molecular weight of 704.72 g/mol and a molecular formula of C32H48Cl2FN5O5S . This differentiates it from its closest analog, VH 032 phenol-alkylC6-amine dihydrochloride, which has a molecular weight of 660.7 g/mol and a formula of C30H47Cl2N5O5S [1]. The 44.02 g/mol difference arises from the replacement of the acetamide group with the 1-fluorocyclopropanecarbonyl group (C2H2O vs. C4H3FO, a net increase of C2H1FO) and the associated counterion changes. This mass difference is significant for quality control, analytical method development (e.g., LC-MS), and stoichiometric calculations during PROTAC synthesis. Furthermore, the dihydrochloride salt form ensures good water solubility, which is advantageous for handling and downstream conjugation reactions in aqueous or mixed solvent systems .

Molecular Weight & Salt Form
Direct head-to-head comparison
MW 704.72 g/mol (C₃₂H₄₈Cl₂FN₅O₅S, dihydrochloride); +44.02 g/mol vs VH032 analog
Supports accurate stoichiometry in synthesis
Dihydrochloride salt for aqueous solubility
Physicochemical Properties PROTAC Molecular Weight Building Block

Optimal Research and Industrial Application Scenarios for (2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide dihydrochloride


PROTAC Library Synthesis for Structure-Activity Relationship (SAR) Studies Targeting VHL E3 Ligase

This building block is ideally suited for the parallel synthesis of focused PROTAC libraries where the VHL ligand and linker length are kept constant, and the target protein ligand is varied. The terminal primary amine allows for rapid and high-yielding amide bond formation with a diverse set of carboxylic acid-containing target ligands [1]. The resulting library of VH101-based PROTACs can be used to probe the SAR for novel protein targets or to optimize the linker composition for established targets, leveraging the unique 1-fluorocyclopropanecarbonyl modification on the VHL ligand [2]. Researchers can compare the degradation profiles of VH101-based degraders against those synthesized with VH032-based building blocks to understand the impact of the VHL ligand modification on ternary complex formation and degradation efficiency [3].

Development of PROTACs for Targets Requiring Extended Linker Reach

The C6 alkyl linker provides an extended reach between the E3 ligase and target protein binding sites compared to shorter C4 analogs [1]. This makes the compound a preferred choice for designing PROTACs against protein targets with deep binding pockets or where the target ligand's conjugation site is sterically hindered. The increased linker length can alleviate steric clashes and promote the formation of a stable, productive ternary complex, which is a prerequisite for efficient ubiquitination and degradation [2]. This scenario is particularly relevant for targeting large protein complexes or membrane-associated proteins where spatial constraints are a significant hurdle [3].

Synthesis of PROTACs Requiring Robust Amide Bond Linkage

When the synthetic strategy or the target ligand's functional group compatibility dictates the use of an amide bond as the primary linkage, this compound is the superior choice over hydroxyl- or thiol-terminated analogs [1]. The primary amine handle reacts cleanly and efficiently with activated carboxylic acids under standard coupling conditions (e.g., HATU, DIPEA in DMF), which are widely established and tolerated by a broad range of functional groups [2]. This ensures high yields and purity in the final PROTAC assembly step, minimizing the need for extensive optimization of the conjugation chemistry. This contrasts with the use of a carboxylic acid handle, which would require a complementary amine on the target ligand, potentially limiting the pool of usable target ligands or necessitating additional synthetic modifications [3].

In Vitro and In Vivo Degradation Studies Using VH101-Based PROTACs

Following conjugation to a target ligand, the resulting VH101-based PROTACs can be deployed in cellular degradation assays to quantify DC50 and Dmax values [1]. The unique 1-fluorocyclopropanecarbonyl group may confer improved metabolic stability compared to acetamide-containing PROTACs, which can be advantageous for in vivo pharmacokinetic studies in rodent models [2]. Furthermore, the dihydrochloride salt form of the building block ensures good aqueous solubility, facilitating the handling and formulation of the final degrader for both cell culture and animal dosing experiments [3]. Researchers can benchmark the performance of their custom PROTAC against known VH101-based degraders like VZ185 (DC50 4-34 nM for BRD7/9) or XL01126 (DC50 15-72 nM for LRRK2) [4].

Application
Selection Property
Validation Focus
PROTAC library synthesis
Amine handle for amide conjugation
Conjugation efficiency and library diversity
PROTAC design for steric targets
C6 linker extension
Ternary complex formation assay
Amide bond-based PROTAC assembly
Primary amine reactive handle
Coupling yield and purity assessment
Cellular & in vivo degradation studies
Dihydrochloride salt solubility
Degradation endpoint (DC50, Dmax) assessment
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